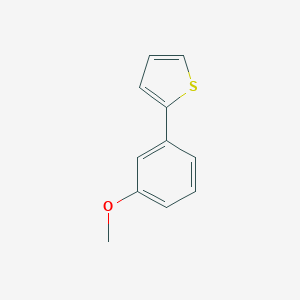

2-(3-Methoxyphenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSBMXUYHUFHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393693 | |

| Record name | 2-(3-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17595-93-6 | |

| Record name | 2-(3-Methoxyphenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17595-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methoxyphenyl Thiophene and Congeners

Cross-Coupling Strategies for Thiophene-Aryl Bond Formation

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and several have been successfully applied to the synthesis of 2-arylthiophenes. numberanalytics.com These reactions typically involve the coupling of a thiophene (B33073) derivative with an aryl partner, catalyzed by a transition metal, most commonly palladium. numberanalytics.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including 2-arylthiophenes. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. preprints.org For the synthesis of 2-(3-methoxyphenyl)thiophene, this typically involves the reaction of a thiophene boronic acid or ester with 3-bromoanisole, or conversely, 2-bromothiophene (B119243) with (3-methoxyphenyl)boronic acid. rasayanjournal.co.in

Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, offering a more cost-effective alternative to palladium. rasayanjournal.co.inresearchgate.net For instance, the reaction of bromothiophene with (3-methoxyphenyl)boronic acid using a nickel catalyst has been shown to produce this compound in high yield. rasayanjournal.co.inresearchgate.net

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. A variety of palladium and nickel catalysts have been employed, often in combination with phosphine (B1218219) ligands. The base is crucial for the transmetalation step, with common choices including carbonates, phosphates, and hydroxides. The reaction is typically carried out in solvents such as toluene (B28343), dioxane, or dimethylformamide. d-nb.info

Table 1: Suzuki-Miyaura Coupling for this compound Synthesis

| Thiophene Substrate | Aryl Substrate | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | (3-Methoxyphenyl)boronic acid | Ni(cod)2 | K2CO3 | 92 | rasayanjournal.co.inresearchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene (B1590285) | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 | K3PO4 | 76 | d-nb.info |

| 5-Formyl-2-thiopheneboronic acid | 1-Bromo-3-methoxybenzene | Pd(PPh3)4 | K2CO3 | Not specified | mdpi.com |

Stille and Negishi Cross-Coupling Approaches

The Stille and Negishi reactions provide alternative palladium-catalyzed methods for forming the thiophene-aryl bond. The Stille reaction utilizes an organotin reagent, while the Negishi reaction employs an organozinc reagent. numberanalytics.comwikipedia.orgwikipedia.org

The Stille coupling involves the reaction of an organostannane with an organic halide. wikipedia.org For the synthesis of 2-arylthiophenes, this could involve reacting a thienylstannane with an aryl halide or an arylstannane with a halothiophene. While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. wikipedia.org

The Negishi coupling offers a less toxic alternative, using organozinc reagents. wikipedia.org This reaction is known for its high functional group tolerance and has been used in the synthesis of complex molecules. wikipedia.orgscielo.br The synthesis of 2,5-diarylthiophenes has been achieved using Negishi coupling, for example, by reacting a 2,2'-bithiophen-5-yl zinc chloride with an aryl bromide. core.ac.uk

Direct C-H Activation Methodologies

Direct C-H activation has emerged as a more atom-economical and environmentally friendly approach for the synthesis of 2-arylthiophenes. researchgate.net This method avoids the need for pre-functionalized starting materials like organoboron or organotin compounds by directly coupling an aryl halide with a C-H bond of the thiophene ring. numberanalytics.com

Palladium catalysts are commonly used to facilitate this reaction, often in the presence of a suitable ligand and base. mdpi.comresearchgate.net The regioselectivity of the arylation (at the C2 or C3 position of the thiophene) can be a challenge but can often be controlled by the choice of catalyst and reaction conditions. mdpi.com For many thiophene derivatives, arylation occurs preferentially at the more reactive α-position (C2). acs.org Silver compounds can be used in conjunction with palladium catalysts to promote C-H activation at lower temperatures. acs.org

Table 2: Direct C-H Arylation of Thiophenes

| Thiophene Substrate | Aryl Halide | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene | Aryl Bromides | 0.2 mol% Pd(OAc)2 | Good | researchgate.net |

| 3-(Methylsulfinyl)thiophene | Aryl Bromides | Pd(OAc)2 | Not specified | acs.orgconicet.gov.ar |

| Benzo[b]thiophene | 4-Iodotoluene | Pd(OAc)2/Ag2O | Not specified | acs.org |

Sonogashira Coupling Reactions and Subsequent Cyclization

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be used to synthesize precursors for 2-arylthiophenes. rsc.org A common strategy involves the Sonogashira coupling of a terminal alkyne with a 2-halothiophenol, followed by an intramolecular cyclization to form the thiophene ring. rsc.org

A one-pot, pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes has been developed based on a Sonogashira-Glaser coupling followed by a sulfide-mediated cyclization. d-nb.infobeilstein-journals.orgbeilstein-journals.org This method uses a single Pd/Cu-catalyst system and readily available starting materials, making it an efficient route to these compounds. d-nb.infobeilstein-journals.orgbeilstein-journals.org

Friedel-Crafts Acylation for Direct Thiophene Functionalization

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. nih.gov In the context of this compound synthesis, this can be achieved by reacting thiophene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vulcanchem.comgoogle.com The resulting ketone, (3-methoxyphenyl)(thiophen-2-yl)methanone, can then be reduced to afford this compound. This method provides a direct way to functionalize the thiophene ring. numberanalytics.com The reaction conditions for Friedel-Crafts acylation are similar to those for Friedel-Crafts alkylation. nih.gov

Cyclization and Annulation Reactions

The construction of the thiophene ring itself is a fundamental approach to synthesizing substituted thiophenes. A variety of cyclization and annulation reactions have been developed for this purpose. numberanalytics.com

One notable method involves the cyclization of functionalized alkynes. nih.govresearchgate.netnih.gov For instance, S-containing alkyne substrates can undergo metal-catalyzed or base-promoted heterocyclization to form the thiophene ring. researchgate.netmdpi.com Palladium and copper catalysts have been shown to be effective in these transformations. nih.gov Iodocyclization of S-containing alkynes is another powerful tool for the direct synthesis of iodinated thiophenes, which can then be further functionalized using cross-coupling reactions. mdpi.com

Another innovative approach is the ring-opening/annulation reaction of cyclopropyl (B3062369) ethanols with a sulfur source like potassium sulfide (B99878). rsc.orgrsc.org This one-pot procedure achieves a double C-S bond formation through the cleavage of C-C bonds, providing access to thiophene aldehydes. rsc.orgrsc.org

Annulation reactions, where a new ring is fused onto an existing one, are also employed. For example, consecutive thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents have been used to synthesize complex thienoacene-based organic semiconductors. acs.org

Intramolecular Cyclization/Rearrangement for Benzo[b]thiophene Systems

The construction of the benzo[b]thiophene skeleton, a key structural motif in many biologically active molecules, can be effectively achieved through intramolecular cyclization and rearrangement reactions. These methods typically involve the formation of the fused thiophene ring from a suitably substituted benzene (B151609) derivative.

One notable approach involves the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone. When this substrate is treated with neat polyphosphoric acid at temperatures between 85°C and 90°C, it yields a mixture of two regioisomeric benzo[b]thiophene products. google.com The primary products are 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, formed in an approximate 3:1 ratio. google.com This reaction highlights a common challenge in such syntheses: the control of regioselectivity. The co-precipitation of these isomers from the reaction mixture necessitates separation techniques like chromatography or fractional crystallization to isolate the desired product. google.com

Another innovative method for synthesizing 2,3-substituted benzo[b]thiophenes utilizes the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals. researchgate.netnih.gov These starting materials are derived from o-bromoarylacetonitriles or their corresponding 3-(methylthio)-3-alkyl/aryl/heteroaryl analogues. nih.gov This radical-based approach provides a powerful tool for forming the C-S bond and constructing the benzo[b]thiophene core. researchgate.net

Furthermore, the synthesis of benzo[b]thiophenes can be achieved through the intramolecular cyclization of o-thienylcycloheptatrienylbenzenes, showcasing an unconventional route to these heterocyclic systems. tandfonline.com Additionally, methods involving the cyclization of arylketene dithioacetal monoxides using trifluoromethanesulfonic anhydride (B1165640) have been developed, leading to the formation of 2-methylthiobenzothiophene derivatives. rsc.org This reaction is thought to proceed through the formation of a stabilized dication, which then undergoes intramolecular C–S cyclization. rsc.org

Cascade Cyclization via Sulfur Radicals

Cascade cyclization reactions initiated by sulfur radicals represent a powerful and efficient strategy for the synthesis of thiophene and its derivatives. These reactions often proceed through a series of sequential steps, allowing for the rapid construction of complex molecular architectures from simple starting materials.

A key species in many of these transformations is the trisulfur (B1217805) radical anion (S₃•⁻). This radical can be generated from various sulfur sources, including elemental sulfur in the presence of a base, sodium sulfide nonahydrate (Na₂S·9H₂O), or potassium sulfide (K₂S), typically in an alkaline environment. mdpi.com The trisulfur radical anion is a highly effective sulfurating agent that can initiate cascade reactions with appropriate substrates. mdpi.com For instance, it has been utilized in the synthesis of multisubstituted thiophenes from 1,3-diynes, proceeding through a base-promoted [2+2+1] cycloaddition. wiley.com

An alternative approach involves the use of sodium thiosulfate (B1220275) (Na₂S₂O₃) in the presence of iodine (I₂). This combination generates sodium tetrathionate (B1226582) (Na₂S₄O₆), which is believed to be a key intermediate that thermally decomposes to produce reactive sulfur radicals. mdpi.com This method has been successfully applied to the bisulfur cyclization of alkynyl diols to afford thieno[3,2-b]thiophenes in good yields. mdpi.comnih.gov The versatility of this method is demonstrated by its tolerance of various substituents on the alkynyl diol starting material. mdpi.com

Thiyl radicals can also be employed to induce cascade cyclizations for the preparation of dihydrothiophenes. acs.org In these reactions, the thiyl radical adds to an unsaturated system, and the resulting radical undergoes a series of cyclization and rearrangement steps. The sulfur atom of the initial thiyl radical can act as a synthetic equivalent of a sulfur biradical. acs.org

Metal-Free Cyclization Routes

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the cost and potential toxicity associated with transition-metal catalysts. Several metal-free cyclization routes for the synthesis of thiophene and benzo[b]thiophene derivatives have been successfully established.

One prominent metal-free approach is the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide (K₂S). organic-chemistry.org This reaction proceeds through a direct SₙAr-type reaction, followed by cyclization and dehydrogenation. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. The reactivity of the halogen substituent follows the order F > Cl > Br > I, with fluoro-substituted styrenes providing the highest yields. organic-chemistry.org This method is scalable and tolerates a wide range of functional groups. organic-chemistry.org

Another metal-free strategy involves the cyclization of 4-en-1-yn-3-yl acetates with potassium thioacetate (B1230152) (KSAc). mdpi.com This reaction proceeds through the in situ formation of a (Z)-2-en-4-yne-1-thiolate derivative, which then undergoes a 5-exo-dig cyclization and aromatization to yield 2,4-disubstituted thiophenes. mdpi.com

The reaction of alkynols with elemental sulfur (S₈) or potassium ethylxanthate (B89882) (EtOCS₂K) provides a metal-free pathway to substituted thiophenes. organic-chemistry.org This reaction is initiated by the base-free generation of a trisulfur radical anion (S₃•⁻) and its subsequent addition to the alkyne. organic-chemistry.org Similarly, the reaction of substituted buta-1-enes with potassium sulfide can lead to the formation of thiophenes through the cleavage of multiple C-H bonds in an atom-economical, transition-metal-free process. organic-chemistry.org

Gewald Synthesis for Amino-Substituted Thiophenes

The Gewald reaction is a classic and highly versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction is named after its discoverer, Karl Gewald. wikipedia.org

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org The exact mechanism of the subsequent addition of elemental sulfur is not fully understood but is thought to proceed through an intermediate episulfide. wikipedia.org Cyclization and tautomerization then lead to the final 2-aminothiophene product. wikipedia.org

A variety of starting materials can be employed in the Gewald reaction. Activated nitriles such as cyanoacetic acid esters, malononitrile, cyanoacetohydrazides, and benzoylacetonitrile (B15868) are commonly used, leading to the corresponding 3-alkoxycarbonyl-, 3-cyano-, 3-carbamoyl-, and 3-benzoyl-2-aminothiophenes. nih.gov The scope of the reaction has been extended to include the use of cyanoacetone for the synthesis of 3-acetyl-2-aminothiophenes. nih.gov

The reaction conditions for the Gewald synthesis are generally mild, and various modifications have been developed to improve its efficiency and applicability. arkat-usa.org These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields, as well as the development of solid-supported and L-proline catalyzed versions of the reaction. wikipedia.orgarkat-usa.orgorganic-chemistry.org

Alkylation with Diethyl Malonate

Alkylation with diethyl malonate is a well-established method for the formation of carbon-carbon bonds and can be applied to the functionalization of thiophene derivatives. This reaction is a key step in the malonic ester synthesis, which provides a route to carboxylic acids. pearson.com

In the context of thiophene chemistry, a common application of this reaction is the alkylation of a halothiophene, such as 2-bromothiophene, with diethyl malonate. The reaction is typically carried out in a suitable solvent like toluene under basic conditions, using a base such as sodium ethoxide or potassium carbonate, at elevated temperatures (100–120°C). The malonate anion, generated in situ by the base, acts as a nucleophile and displaces the bromide from the thiophene ring, forming a 2-thienyldiethyl malonate intermediate. This intermediate can then be subjected to saponification and decarboxylation to yield the desired thiophene-substituted carboxylic acid. pearson.com

The efficiency of this alkylation reaction can be influenced by the choice of base and reaction conditions. For example, in the synthesis of diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate, piperidine (B6355638) can be used to accelerate the condensation, while an acidic catalyst like p-toluenesulfonic acid can help to reduce side reactions and improve the yield.

The alkylation of diethyl malonate itself can be catalyzed by dimethylacetamide, and the use of sodium hydride is a common method for generating the malonate enolate for subsequent alkylation with an alkyl halide. google.com

Sulfur Ylide-Mediated Thiophene Synthesis

Sulfur ylides are versatile reagents in organic synthesis that can be utilized for the construction of various heterocyclic systems, including thiophenes. beilstein-journals.orgnumberanalytics.com These ylides, which are neutral molecules containing a negatively charged carbon atom adjacent to a positively charged sulfur atom, can act as carbene precursors or participate in a variety of cycloaddition and annulation reactions. beilstein-journals.org

A novel approach to the synthesis of tetrasubstituted thiophenes involves the in situ generation of sulfur ylide-like intermediates. beilstein-journals.org This method relies on the S-alkylation of intermediate thiolate salts, which then undergo intramolecular cyclization to form the thiophene ring. beilstein-journals.org The formation of these sulfur ylide-like intermediates has been supported by ¹H NMR studies and substitution experiments. beilstein-journals.org The electronic properties of the substituents on the ylide-like intermediate can significantly affect the subsequent transformation into the corresponding thiophene. beilstein-journals.org

Sulfur ylides have also been employed in the synthesis of complex heterocyclic scaffolds incorporating a thiophene ring. For example, a [3+2] formal annulation reaction between β-ketothioamides and sulfur ylides has been developed for the synthesis of [indoline-3,3'-thiophene] scaffolds. researchgate.net

The stability of sulfur ylides is a key factor in their reactivity and is influenced by the substituents on both the carbanionic center and the sulfur atom. beilstein-journals.org While traditional methods for generating sulfur ylides often require strong bases, newer, milder methods have been developed to enhance their utility in organic synthesis. numberanalytics.com

Optimized Reaction Conditions and Regioselectivity Control

The optimization of reaction conditions is paramount in the synthesis of this compound and its congeners to achieve high yields and, crucially, to control the regioselectivity of the reactions. The substitution pattern on the thiophene ring can have a profound impact on the biological activity and material properties of the final compound.

In direct C-H arylation reactions of thiophenes and benzo[b]thiophenes, the choice of catalyst, ligand, base, and solvent can dramatically influence the outcome. For instance, in the palladium-catalyzed direct arylation of benzo[b]thiophene with 4-iodotoluene, a switch in regioselectivity between the α- and β-positions can be observed by varying the loading of the palladium catalyst. researchgate.net Furthermore, the use of a silver(I) co-catalyst can enable the near-room temperature α-arylation of benzo[b]thiophenes. researchgate.net

The regioselective β-arylation of thiophenes and benzo[b]thiophenes at room temperature has been achieved using aryl iodides as coupling partners. acs.org This methodology is notable for its operational simplicity and tolerance of a wide range of functional groups, often proceeding with complete regioselectivity. acs.org Initial mechanistic studies suggest that this transformation proceeds via a concerted carbo-palladation across the thiophene double bond, followed by a base-assisted anti-elimination. acs.org

In the Suzuki cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, the optimization of reaction conditions is essential for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info This highlights the importance of carefully controlling the reaction parameters to favor the coupling at the desired position.

Temperature can also be a critical factor in controlling selectivity. In certain catalytic asymmetric reactions involving thiophenes, lower temperatures have been found to be crucial for achieving high enantioselectivity. rsc.org

The following table provides examples of optimized reaction conditions for various thiophene syntheses:

| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Benzo[b]thiophene Synthesis | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid | Neat | 85-90 | - | google.com |

| Thieno[3,2-b]thiophene (B52689) Synthesis | Alkynyl diols | Na₂S₂O₃, I₂ | NMP | 140 | 59-81 | mdpi.com |

| Benzo[b]thiophene Synthesis | o-Halovinylbenzenes, K₂S | Metal-free | DMF | 140 | High | organic-chemistry.org |

| 2-Aminothiophene Synthesis (Gewald) | Ketone/Aldehyde, α-Cyanoester, S₈ | Base (e.g., L-proline) | DMF | 60 | up to 84 | organic-chemistry.org |

| Thiophene Alkylation | 2-Bromothiophene, Diethyl malonate | NaOEt or K₂CO₃ | Toluene | 100-120 | 88-94 | |

| β-Arylation of Thiophenes | Thiophenes, Aryl iodides | Pd catalyst, Ag₂CO₃ | - | Room Temp. | High | acs.org |

Table 1: Examples of Optimized Reaction Conditions for Thiophene Synthesis

Solvent Selection and Polarity Effects

A variety of solvents can be employed, often in biphasic systems with water, to facilitate the transfer of the base and the organoboron species to the organic phase where the catalyst resides. Common organic solvents include toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. scirp.orgmdpi.com The selection is often dictated by the specific catalyst system and the nature of the reactants. For instance, in a nickel-catalyzed one-pot synthesis of this compound, a deep eutectic solvent like a choline (B1196258) chloride/urea mixture was explored, though it resulted in a lower yield compared to other systems. rasayanjournal.co.in

The polarity of the solvent mixture can significantly impact the reaction's efficiency. In some Suzuki-Miyaura reactions, a mixture of a non-polar organic solvent with an aqueous base solution is standard. mdpi.com The presence of water is crucial for the activation of the boronic acid and the subsequent transmetalation step. The optimal solvent system balances the need for reactant solubility with the requirements of the catalytic cycle. For instance, in the synthesis of related biaryl compounds, a mixture of THF/H2O was found to be effective. beilstein-journals.org

Table 1: Effect of Solvent on the Synthesis of 2-Arylthiophenes

| Solvent System | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|

| ChCl/urea (1:2) | Ni(cod)2 | Et3N | 13 | rasayanjournal.co.in |

| Toluene/H2O | Pd(PPh3)4 | Na2CO3 | Not specified | |

| THF/H2O | Pd(dppf)Cl2 | KF | Not specified | beilstein-journals.org |

| 1,4-Dioxane | Not specified | K3PO4 | Not specified | acs.org |

This table is illustrative and compiles data from various syntheses of related arylthiophenes to highlight the role of the solvent.

Catalyst and Ligand System Optimization

The heart of modern cross-coupling methodologies lies in the catalyst and its associated ligands. For the synthesis of this compound, palladium- and nickel-based catalysts are predominantly used. rasayanjournal.co.inlibretexts.org The optimization of the catalyst system is crucial for achieving high yields and turnover numbers.

Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and those derived from palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely employed. libretexts.org The choice of ligand is critical to the catalyst's stability and reactivity. libretexts.org Electron-rich and sterically bulky phosphine ligands, like triphenylphosphine (B44618) (PPh₃) and dppf (1,1'-bis(diphenylphosphino)ferrocene), are known to enhance the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. beilstein-journals.orglibretexts.org The development of palladacycle precatalysts has also offered more stable and efficient catalytic systems. libretexts.orgacs.org

Nickel catalysts have emerged as a cost-effective and reactive alternative to palladium, especially for coupling with less reactive electrophiles. libretexts.org In the synthesis of this compound, a catalyst system of Ni(cod)₂ with a specific ligand demonstrated high efficiency. rasayanjournal.co.in The optimization of the ligand is key, with α-diimine ligands showing potential for creating sustainable nickel-based catalytic systems. acs.org

Table 2: Comparison of Catalyst Systems for Aryl-Thiophene Coupling

| Catalyst | Ligand | Base | Yield (%) | Compound | Reference |

|---|---|---|---|---|---|

| Ni(cod)2 | None specified | K3PO4 | 92 | This compound | rasayanjournal.co.in |

| Pd(PPh3)4 | PPh3 | Na2CO3 | Not specified | 2-(2-methoxyphenyl)thiophene | |

| Pd(dppf)Cl2 | dppf | KF | Not specified | Enamides | beilstein-journals.org |

| CoCl2 | FI Ligands | KOMe | 34-95 | C(sp2)–C(sp3) coupled products | nih.gov |

This table showcases various catalyst systems used in the synthesis of this compound and related compounds.

Stoichiometric Ratio and Temperature Regulation

The precise control of stoichiometric ratios of reactants and reaction temperature is fundamental to maximizing the yield and minimizing side products. In Suzuki-Miyaura couplings for synthesizing this compound, the boronic acid is typically used in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the halide to drive the reaction to completion. acs.org The amount of base is also critical, with 2 to 3 equivalents being common to facilitate the transmetalation step. researchgate.net

Temperature plays a dual role in the reaction. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature is therefore a balance between reaction speed and selectivity. For many palladium-catalyzed Suzuki reactions, temperatures in the range of 80-100°C are common. mdpi.com However, some modern catalytic systems can operate efficiently at lower temperatures, even down to room temperature, which is advantageous for thermally sensitive substrates. rsc.org In some cases, optimizing the temperature can dramatically affect the yield, with a decrease observed at temperatures above the optimum. acs.org

Table 3: Influence of Stoichiometry and Temperature on Suzuki-Miyaura Reactions

| Aryl Halide (equiv.) | Boronic Acid (equiv.) | Base (equiv.) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1.1 | 1 | 40-100 | Varies | acs.org |

| 1 | 1.1 | 2 | 100 | Not specified | researchgate.net |

| 1 | 1.2 | 2 | 50 | Not specified | beilstein-journals.org |

| Not specified | Not specified | 1.5 | 60 | 34-95 | nih.gov |

This table provides examples of stoichiometric ratios and temperatures from various Suzuki-Miyaura coupling reactions.

Application of Continuous Flow Reactors

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency. mdpi.comrsc.orgljmu.ac.uk The application of continuous flow reactors to the synthesis of biaryl compounds like this compound allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comljmu.ac.uk

Flow reactors provide superior heat transfer compared to batch reactors, which is particularly beneficial for highly exothermic reactions or when using unstable intermediates. ljmu.ac.uk This precise temperature control can lead to higher yields and fewer side products. ljmu.ac.uk For instance, a continuous flow protocol has been developed for the synthesis of functionalized biaryl compounds, demonstrating the potential for rapid and efficient production. rsc.org In some cases, reactions that take hours in a batch process can be completed in minutes in a flow reactor. ljmu.ac.uk

The use of packed-bed reactors with heterogeneous catalysts is also a significant advancement in flow chemistry. mdpi.com This setup simplifies product purification as the catalyst is retained within the reactor, reducing metal contamination in the final product. mdpi.com

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate organic reactions, including the synthesis of this compound and its congeners. researchgate.netnih.govmdpi.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. researchgate.net This can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products. researchgate.netnih.gov For example, the Suzuki coupling of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids has been successfully performed under microwave irradiation in water, highlighting the green chemistry potential of this technique. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. nih.gov Like microwave assistance, ultrasound can lead to shorter reaction times and improved yields. nih.gov Both microwave and ultrasound methods are considered environmentally friendly as they can reduce solvent usage and energy consumption. nih.govmdpi.com

Elucidation of Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Aryl-Thiophene Bond Formation

The synthesis of 2-arylthiophenes can proceed through several distinct mechanistic routes, largely dependent on the chosen reagents and catalysts. These pathways include electrophilic aromatic substitution, palladium-catalyzed cycles, routes involving sulfur ylide intermediates, and radical mechanisms.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type in aromatic chemistry. In the context of thiophene (B33073) arylation, an SEAr mechanism would involve the attack of a highly electrophilic aryl species on the electron-rich thiophene ring. nih.govacs.org Thiophene is generally more reactive than benzene (B151609) in SEAr, with a strong preference for substitution at the C2 position due to the superior stabilization of the cationic intermediate.

However, for many modern cross-coupling reactions, a pure SEAr pathway is often inconsistent with experimental observations. nih.gov For instance, in some palladium-catalyzed direct arylations that yield β-arylated (C3-substituted) thiophenes, an SEAr mechanism is considered unlikely because thiophenes are most nucleophilic at the α-position (C2). nih.govacs.org Another related pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the aromatic ring. This is particularly relevant when the thiophene ring is substituted with strong electron-withdrawing groups, and a good leaving group (like a nitro group or a halogen) is present. mdpi.com The reaction proceeds via a Meisenheimer complex, and its rate is influenced by the nature of the solvent, base, and the electron-withdrawing substituents. mdpi.com

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, including the aryl-thiophene linkage. rsc.org The direct C-H arylation of thiophenes is particularly attractive as it avoids the pre-functionalization of the thiophene ring. acs.orgacs.org

A generally accepted catalytic cycle for direct C-H arylation is outlined below:

Oxidative Addition : The cycle typically begins with the oxidative addition of an aryl halide (e.g., Ar-I or Ar-Br) to a low-valent palladium(0) complex, forming a Pd(II)-aryl species (Ar-Pd-X). nih.govrsc.org Competition experiments suggest this step is often reversible and occurs before the rate-limiting step. nih.gov

Coordination and C-H Activation : The Ar-Pd(II) complex then coordinates to the thiophene ring. The subsequent C-H bond cleavage is the most debated step and can occur via several pathways:

Concerted Metalation-Deprotonation (CMD) : This pathway involves a concerted process where the palladium center binds to the carbon while a base assists in removing the proton. However, experiments have shown that more electron-rich thiophenes react faster, which contradicts the expected trend for a CMD mechanism where an electron-poor, more acidic C-H bond should be more reactive. acs.org Furthermore, H/D scrambling experiments have often failed to show evidence for a reversible CMD process. acs.org

Heck-type Pathway (Carbopalladation) : In this pathway, the Ar-Pd(II) species undergoes a migratory insertion across one of the double bonds of the thiophene ring. This is followed by a base-assisted β-hydride elimination to form the arylated thiophene, a hydrido-palladium species, and subsequently reductive elimination regenerates the Pd(0) catalyst. nih.govacs.org DFT calculations and kinetic isotope effect studies provide strong support for this carbopalladation pathway over an electrophilic palladation mechanism. acs.orgnih.gov

Reductive Elimination : This final step forms the C-C bond of the 2-arylthiophene product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.org

The choice of ligand, base, and solvent plays a critical role in the efficiency and regioselectivity of the catalytic cycle. researchgate.netmdpi.com

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst. | Ar-Pd(II)-X |

| C-H Activation / Carbopalladation | The Pd(II) complex interacts with the thiophene, leading to C-C bond formation via a Heck-type migratory insertion. | Palladacycle |

| β-Hydride Elimination | A base assists in the elimination of a proton, leading to the aromatized product. | Ar-Thiophene, H-Pd(II)-X |

| Reductive Elimination/Base Reaction | The H-Pd(II)-X species reacts with the base, regenerating the Pd(0) catalyst. | Pd(0) |

Thiophene rings can also be constructed from acyclic precursors through pathways involving sulfur ylide intermediates. beilstein-journals.org Sulfur ylides are neutral molecules containing a negatively charged carbon adjacent to a positively charged sulfur atom. thieme-connect.de These reactions often proceed in a one-pot sequential manner. beilstein-journals.org

A plausible mechanism involves:

Formation of a Thioamide or Thioester Derivative : The reaction often starts with the formation of a ketene (B1206846) N,S-acetal or a similar sulfur-containing intermediate. beilstein-journals.org

Generation of the Ylide : An intramolecular or intermolecular reaction generates a sulfur ylide-like species. The stability of these ylides is a key factor, often enhanced by electron-withdrawing groups attached to the carbanionic center. beilstein-journals.orgthieme-connect.de

Cyclization : The ylide undergoes an intramolecular cyclization. For example, in the synthesis of tetrasubstituted thiophenes, a ketene N,S-acetal can cyclize onto a nitrile or carbonyl group. beilstein-journals.org Another pathway involves the 1,3-dipolar cycloaddition of a thiocarbonyl ylide with a suitable dipolarophile, such as an alkyne. clockss.org

Aromatization : The resulting cyclic intermediate eliminates a small molecule (e.g., water, an amine, or a silanol) to form the stable aromatic thiophene ring. clockss.orgderpharmachemica.com

NMR studies and trapping experiments have been used to provide evidence for the formation and reactivity of these transient ylide-like intermediates. beilstein-journals.org

Radical mechanisms offer an alternative pathway to aryl-thiophenes, particularly in metal-free synthesis or under specific photochemical or thermal conditions. researchgate.netorganic-chemistry.org These reactions often involve the generation of highly reactive radical intermediates.

Key features of radical pathways include:

Radical Generation : Radicals can be generated through various means, such as the photolysis or thermolysis of precursors or via electron donor-acceptor (EDA) complex photoactivation. researchgate.netresearchgate.net For instance, the trisulfur (B1217805) radical anion (S₃•⁻) has been identified as a key intermediate in the synthesis of thiophenes from 1,3-diynes and elemental sulfur. organic-chemistry.org

Radical Cascade : Once formed, the radical can initiate a cascade of reactions. In the synthesis of thieno[3,2-b]thiophenes, it is proposed that thermally decomposed sulfur radicals undergo addition to alkyne moieties, followed by cyclization and aromatization. mdpi.com

Trapping Experiments : To confirm the presence of radical intermediates, radical scavengers (or trapping agents) like tetralin or naphthalene (B1677914) are often introduced into the reaction. researchgate.net A significant change in the product distribution or reaction rate in the presence of a scavenger provides strong evidence for a radical mechanism. For example, the thermolysis of N-arylthiophene-2-carboxamidoximes was studied in the presence of radical scavengers to elucidate the reaction pathway. researchgate.net Similarly, electron spin resonance (ESR) spectroscopy can be used to directly observe and characterize radical intermediates. organic-chemistry.orgresearchgate.net

The choice of catalysts and reagents is paramount in directing the reaction toward the desired thiophene product and determining the operative mechanism.

Palladium and Nickel Catalysts : Transition metals, especially palladium and nickel, are extensively used for C-H arylation and cross-coupling reactions. rsc.orgresearchgate.net The catalyst system typically includes a metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., phosphines like PPh₃, PCy₃, or N-heterocyclic carbenes). rsc.orgmdpi.com The ligand stabilizes the metal center and modulates its reactivity and selectivity.

Sulfur Sources : In ring-forming syntheses, a sulfur source is required. Common reagents include elemental sulfur (S₈), phosphorus pentasulfide (P₂S₅), Lawesson's reagent, and hydrogen sulfide (B99878). derpharmachemica.comua.es The choice of sulfur source can influence the reaction conditions and yield. For instance, using elemental sulfur with an ionic liquid catalyst allows for solvent-free conditions. ua.es

Bases : Bases are crucial in many thiophene syntheses. In palladium-catalyzed direct arylations, bases like KOAc, K₂CO₃, or Cs₂CO₃ are required, often to facilitate the C-H activation/deprotonation step or to neutralize the acid generated during the reaction. researchgate.netmdpi.com In syntheses proceeding via SNAr, a base is needed to generate the nucleophilic thiolate. mdpi.com

Oxidants and Other Additives : In some catalytic cycles, an oxidant (e.g., Ag₂CO₃, O₂) is necessary to regenerate the active catalyst or to facilitate a specific step. researchgate.netrsc.org Other additives, like iodide salts (e.g., KI), can act as co-catalysts in certain cyclization reactions. mdpi.com

Radical Mechanism Investigations, including Trapping Experiments

Kinetic Analysis of Synthetic Transformations

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify rate-determining steps and validate proposed intermediates. For the synthesis of aryl-thiophenes, kinetic analyses have been instrumental in distinguishing between plausible mechanistic pathways.

A key tool in these investigations is the Kinetic Isotope Effect (KIE) , which measures the change in reaction rate upon isotopic substitution at a specific atom. A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step.

In the study of palladium-catalyzed direct β-arylation of thiophenes, significant primary ¹³C and ²H KIEs were measured. nih.govacs.org These experiments provided compelling evidence against a CMD pathway and in favor of a Heck-type mechanism. The observation of a large KIE at the C-H bond being functionalized indicates that this bond cleavage is part of the rate-limiting step, consistent with a concerted carbo-palladation followed by a base-assisted elimination. acs.org

| Position | Isotope Pair | Measured KIE Value | Mechanistic Implication |

|---|---|---|---|

| C-3 | ¹³C/¹²C | 1.042 ± 0.006 | Significant primary KIE, indicates C-C bond formation is part of the rate-determining step. |

| C-2 | ¹³C/¹²C | 1.015 ± 0.006 | Smaller KIE, suggesting rehybridization at this carbon during the rate-determining step. |

Furthermore, studies on the influence of electronic effects of substituents on reaction rates can also illuminate mechanistic details. For example, in a study of the epimerization of related heterocyclic systems, a 1-(4-methoxyphenyl) derivative isomerized much faster than a 1-(4-nitrophenyl) derivative. acs.org This observation supports the formation of a carbocationic intermediate that is stabilized by the electron-donating methoxy (B1213986) group and destabilized by the electron-withdrawing nitro group. acs.org While not performed directly on 2-(3-methoxyphenyl)thiophene synthesis, these types of kinetic analyses demonstrate a powerful method for probing reaction intermediates. To date, detailed kinetic studies specifically on the formation of this compound are not widely reported, but the principles derived from similar aryl-heterocycle formations are directly applicable. mdpi.com

Influence of Substituent Effects on Reaction Rate and Selectivity

The influence of substituents on the phenyl and thiophene rings is a critical factor governing the rate and selectivity of reactions involving this compound and related compounds. These effects, broadly categorized as electronic and steric, dictate the reactivity of the molecule by modulating electron density and controlling access to the reaction center. lumenlearning.comnih.gov

Electronic Effects:

The electronic nature of a substituent determines whether it activates or deactivates an aromatic ring towards a reaction, particularly electrophilic aromatic substitution (EAS). pressbooks.pub Activating groups increase the rate of reaction compared to unsubstituted benzene, while deactivating groups decrease it. openstax.org The methoxy group (-OCH3) in this compound is an electron-donating group that activates the phenyl ring through resonance, increasing its nucleophilicity. lumenlearning.compressbooks.pub

Kinetic studies provide quantitative insight into these electronic effects. In the aminolysis of a series of 4-nitrophenyl thionocarbonates, the reaction rate was found to be highly dependent on the substituent on the non-leaving phenyl ring. nih.gov The observed rate constants (k1) for the reaction with amines followed the sequence: 4-cyanophenyl > 3-chlorophenyl > 3-methoxyphenyl (B12655295). nih.gov This order corresponds to the electron-withdrawing strength of the substituents, indicating that more electron-poor substrates react faster. nih.gov The linear Brønsted-type plots for these reactions suggest that the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. nih.gov

In other synthetic applications, the electronic properties of substituents can be the deciding factor for a reaction's success. For instance, in a one-pot synthesis of tetrasubstituted thiophenes, a strong electron-withdrawing group like a nitro group (NO₂) on an aryl substituent was necessary to obtain the desired product, which formed in a moderate 42% yield. In contrast, substrates with electron-donating groups, such as methoxy, failed to yield the desired thiophene under the same conditions. Similarly, in palladium-catalyzed C-H functionalization reactions, the electronic properties of the thiophene ring are crucial; a competition experiment between 2-methylthiophene (B1210033) (electron-rich) and 2-chlorothiophene (B1346680) (electron-poor) showed that the more electron-rich substrate reacted exclusively, which supports a Heck-type reaction pathway over a concerted metalation-deprotonation mechanism. acs.org

Steric Effects and Regioselectivity:

Steric hindrance from bulky substituents can influence the regioselectivity of a reaction by blocking the approach of a reagent to a particular site. nih.gov In EAS reactions, bulky groups often direct incoming electrophiles to the less hindered para position over the ortho position. pressbooks.pub

The position of the substituent is also critical. In studies of ketamine analogues, it was observed that substituents at the 2- and 3-positions of the phenyl ring generally resulted in more active compounds than those substituted at the 4-position. numberanalytics.com In the context of benzo[b]thiophene derivatives designed as tubulin polymerization inhibitors, the introduction of a methyl group at the C-3 position was found to generally increase antiproliferative activity compared to the unsubstituted versions. acs.org This highlights how steric bulk can sometimes be beneficial for biological activity. acs.org The location of a methoxy group on the benzene ring of the benzo[b]thiophene moiety also played a significant role in affecting the antiproliferative activity. acs.org

The following table presents research findings on how different substituents affect the outcome of reactions involving aryl thiophenes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Methoxyphenyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 2-(3-Methoxyphenyl)thiophene. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) for Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of both the thiophene (B33073) and methoxyphenyl rings typically resonate in the downfield region, generally between δ 6.8 and 7.8 ppm. researchgate.net Specifically, the protons on the thiophene ring can exhibit doublet signals around δ 7.64 and 7.77 ppm, with a typical coupling constant of approximately 3.8 Hz. researchgate.net The protons on the methoxyphenyl ring also show characteristic splitting patterns. For instance, in a related compound, the aromatic protons appeared at δ 7.03 and 7.75 ppm with a larger coupling constant of 8.3 Hz. researchgate.net The methoxy (B1213986) group (-OCH₃) protons are highly shielded and appear as a sharp singlet further upfield, typically around δ 3.8 ppm.

Table 1: ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (Thiophene) | ~7.64 - 7.77 | d | ~3.8 |

| Aromatic (Methoxyphenyl) | ~7.03 - 7.75 | m | ~8.3 |

| Methoxy (-OCH₃) | ~3.8 | s | N/A |

Note: Data compiled from analogous structures. researchgate.net 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. The carbonyl carbon of a carboxylic acid derivative, for comparison, appears significantly downfield around δ 162 ppm. In a derivative, the carbons of the thiophene and methoxyphenyl rings exhibit signals within the aromatic region (δ 110-160 ppm). For instance, in a similar structure, the carbon attached to the methoxy group resonates at approximately δ 160.0 ppm, while other aromatic carbons appear at various shifts, including δ 144.1, 140.6, 139.5, 135.6, 129.9, 124.5, 124.3, 123.6, 122.2, 119.7, 119.1, 113.8, and 112.2 ppm. rsc.org The methoxy carbon itself is observed at around δ 55.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Analogs

| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| C-O (Methoxyphenyl) | ~160.0 |

| Aromatic C | ~112.2 - 144.1 |

| Methoxy (-OCH₃) | ~55.3 |

Note: Data is based on a closely related benzothiophene (B83047) derivative. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for unambiguously assigning proton and carbon signals and establishing the connectivity within the this compound molecule. youtube.commdpi.com

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This helps to identify adjacent protons within the thiophene and methoxyphenyl rings. mdpi.com

HSQC (or HMQC) experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). youtube.commdpi.com This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC provides correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J). youtube.commdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the thiophene and methoxyphenyl rings. For instance, an HMBC experiment could show a correlation between the methoxy protons and the carbon atom of the phenyl ring to which the methoxy group is attached. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to specific vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings (thiophene and phenyl) appear in the 1600-1450 cm⁻¹ region. scialert.net For 2-substituted thiophenes, characteristic bands are found in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. scialert.net

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to show a strong absorption band, typically in the range of 1260-1000 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, appear in the region below 1000 cm⁻¹. scialert.net

In a related compound, 3-(3-methoxyphenyl)thiophene-2-carbaldehyde, characteristic IR peaks were observed at 1658 cm⁻¹ (C=O), 1490 cm⁻¹, 1414 cm⁻¹, 1361 cm⁻¹ (aromatic), and 1263 cm⁻¹, 1023 cm⁻¹ (C-O). rasayanjournal.co.in

Table 3: Key FT-IR Vibrational Frequencies for Thiophene and Methoxy-containing Aromatics

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1260 - 1000 |

| C-H Out-of-Plane Bend | < 1000 |

Note: These are general ranges and specific values can vary. scialert.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, as it detects changes in the polarizability of a molecule during vibration. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations.

Ring Vibrations: The breathing modes of the thiophene and phenyl rings are often strong in the Raman spectrum. For 2-substituted thiophenes, C-C stretching vibrations can be observed around 1582, 1512, 1463, 1396, and 1371 cm⁻¹. scialert.net

C-H Vibrations: Aromatic C-H stretching vibrations also appear in the 3100-3000 cm⁻¹ region. scialert.net C-H in-plane bending modes for similar compounds have been assigned in the 1245-1142 cm⁻¹ range, while out-of-plane bends can be seen around 969 and 855 cm⁻¹. scialert.net

Methoxy Group Vibrations: The vibrations associated with the methoxy group, such as CH₃ rocking and stretching modes, would also be present.

For a related chalcone, slight changes in the Raman spectra, particularly associated with the methoxyphenyl ring and methoxy group, were observed under high pressure, indicating the sensitivity of these vibrations to environmental changes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules with conjugated π-systems, such as this compound, the most common transitions are π → π*. libretexts.org

The UV-Vis spectrum of a compound provides information about its maximum absorption wavelength (λmax), which corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For conjugated systems, the extent of conjugation influences the λmax; greater conjugation typically leads to a bathochromic (red) shift to longer wavelengths. libretexts.orgfrontiersin.org

In a study of related thiophene derivatives, the introduction of different substituents was shown to cause shifts in the absorption maxima. For instance, compounds with electron-donating groups exhibited bathochromic shifts in their π-π* transitions. frontiersin.org The optical properties, including the optical bandgap, can be determined from the absorption spectrum. researchgate.net For example, the optical bandgaps for some aryl acrylonitrile (B1666552) derivatives were found to be around 3.1 eV. researchgate.net

The solvent can also influence the UV-Vis spectrum of a compound. Studies on thiophene dyes have shown that the absorption maximum (λmax) can shift depending on the polarity of the solvent used, such as methanol, chloroform, and DMF. biointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. In MS, a molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

For derivatives of this compound, such as 3-(3-methoxyphenyl)thiophene-2-carboxaldehyde, liquid chromatography-mass spectrometry (LC-MS) has been used to confirm the structure. The mass spectrum showed a molecular ion peak (M+1) at an m/z of 219, which is consistent with the expected molecular weight. rasayanjournal.co.in Similarly, for another related compound, (E)-3-(2-(3-methoxyphenyl)thieno[3,2-b]thiophene-5-yl)-1-phenylprop-2-en-1-one, LC-MS analysis revealed a molecular ion peak (M+1) at m/z 377, and the observed fragmentation pattern was in accordance with the assigned structure. cbijournal.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For instance, in the characterization of 3-(4-Methoxyphenyl)thiophene-2-carboxylic acid, HRMS was used to validate the molecular weight.

The fragmentation pattern in a mass spectrum provides valuable clues about the structure of the molecule. The fragmentation of related sulfonyl hydrazone compounds has been studied to understand their structural characteristics. researchgate.net The presence of specific functional groups, like a methoxy group on an aromatic ring, can lead to characteristic fragment ions. researchgate.net

Table 1: Mass Spectrometry Data for Related Thiophene Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments | Reference |

|---|---|---|---|---|

| 3-(3-Methoxyphenyl)thiophene-2-carboxaldehyde | LC-MS | 219 (M+1) | Not specified | rasayanjournal.co.in |

| (E)-3-(2-(3-Methoxyphenyl)thieno[3,2-b]thiophene-5-yl)-1-phenylprop-2-en-1-one | LC-MS | 377 (M+1) | Consistent with structure | cbijournal.com |

| N-(p-Methoxyphenyl)thiophene-2-carboxamidoxime | MS (EI) | 248 (M+) | 230, 215, 187, 123, 95, 80 | acs.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not detailed in the provided search results, crystallographic data for closely related compounds offer insights into the expected structural features. For example, in the crystal structure of a derivative containing a 2-methoxyphenyl group, the thiophene ring was found to be nearly planar with the adjacent oxadiazole ring. nih.gov In another case, 4-(4-methoxyphenyl)naphtho[2,3-b]thiophene, the dihedral angle between the naphthothiophene plane and the methoxyphenyl ring was determined to be 67.6(2)°. nih.gov

The solid-state packing of these molecules is often governed by weak intermolecular interactions such as C-H···S, C-H···O, and C-H···π interactions, which can lead to the formation of complex three-dimensional structures. nih.gov

Table 2: Crystallographic Data for a Related Methoxyphenyl Thiophene Derivative

| Parameter | 4-(4-Methoxyphenyl)naphtho[2,3-b]thiophene | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.2961 (5) | nih.gov |

| b (Å) | 15.9931 (7) | nih.gov |

| c (Å) | 10.0896 (6) | nih.gov |

| β (°) | 104.580 (3) | nih.gov |

| V (ų) | 1451.75 (13) | nih.gov |

| Z | 4 | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study species that have unpaired electrons, such as radicals.

In the context of thiophene derivatives, ESR spectroscopy has been employed to investigate radical species formed during polymerization reactions. For instance, the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) was studied using ESR, among other techniques, to analyze the reaction mechanism. researchgate.net In oxidized states, such as cation radicals of thiophene-2,5-diamine, ESR spectra have shown that the unpaired electron delocalizes across the thiophene ring and adjacent nitrogen atoms.

The production of amidinyl radicals from N-arylthiophene-2-carboxamidoximes under UV-Vis light has also been investigated, highlighting the utility of ESR in studying photochemical reaction mechanisms involving radical intermediates. acs.org While direct ESR studies on this compound were not found, this technique would be highly relevant for investigating any radical cations or other paramagnetic species that could be generated from this compound through oxidation or other chemical processes. The potential for sulfur to participate in radical pathways makes ESR a valuable tool for studying the reactivity of thiophene-containing molecules. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 3 Methoxyphenyl Thiophene

Density Functional Theory (DFT) Studies

DFT calculations have become a standard approach for predicting the properties of organic molecules with a good balance of accuracy and computational cost. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to model the behavior of thiophene (B33073) derivatives. openaccesspub.org These theoretical studies provide a microscopic understanding of the molecule's characteristics.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of 2-(3-Methoxyphenyl)thiophene. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the type and strength of chemical bonds. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Determines the overall shape and steric hindrance of the molecule. |

| Dihedral Angle | The angle between two intersecting planes, in this case, the thiophene and methoxyphenyl rings. | Crucial for understanding the molecule's conformation and the extent of electronic communication between the rings. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. mdpi.comresearchgate.net For thiophene derivatives, these FMOs are often distributed across the entire conjugated system of the molecule. researchgate.net In many thiophene-based compounds, both the HOMO and LUMO are localized over the π-conjugated framework, which includes both the thiophene and the phenyl rings. researchgate.net This delocalization is a key feature of their electronic structure.

Theoretical calculations for similar thiophene sulfonamide derivatives have shown HOMO-LUMO energy gaps in the range of 3.44 to 4.65 eV, indicating their relative stability. mdpi.com

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; related to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Indicates the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A measure of molecular stability and reactivity; a smaller gap often implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. openaccesspub.orgmdpi.com

For thiophene-containing molecules, the MEP map can highlight the electron-rich and electron-poor regions. dergipark.org.tr This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com In molecules with similar functional groups, the negative potential is often localized around electronegative atoms like oxygen, while the positive potential is found near hydrogen atoms. openaccesspub.orgresearchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions and reactivity of different atomic sites. periodicodimineralogia.it

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By using DFT methods, the normal modes of vibration for this compound can be calculated. These calculated frequencies are often scaled by an appropriate factor to improve their agreement with experimental data, accounting for anharmonicity and the approximations inherent in the theoretical methods. epstem.net

The calculated vibrational wavenumbers and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and the characteristic vibrations of the methoxy (B1213986) group. researchgate.net For instance, in related molecules, the O-CH3 stretching vibration is typically assigned in the 1000-1100 cm⁻¹ region. researchgate.net The potential energy distribution (PED) analysis is also used to characterize the nature of each vibrational mode. epstem.net

Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netst-andrews.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For this compound, theoretical predictions of NMR spectra can aid in the assignment of signals in experimentally obtained spectra. meilerlab.orgmdpi.com By correlating the calculated shielding constants with experimental chemical shifts, a more confident and detailed structural elucidation can be achieved. researchgate.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net Discrepancies between calculated and experimental shifts can sometimes provide insights into solvent effects or conformational dynamics that are not fully captured by the theoretical model. meilerlab.org

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This analysis is instrumental in quantifying the delocalization of electron density, which is a key factor in molecular stability and reactivity. The core of the analysis involves examining the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). The energetic significance of these interactions is evaluated using second-order perturbation theory, yielding stabilization energies (E(2)) that quantify the extent of intramolecular charge transfer (ICT).

In the case of this compound, one would anticipate strong hyperconjugative interactions between the π orbitals of the phenyl and thiophene rings, as well as from the oxygen lone pairs of the methoxy group. These interactions lead to a more stabilized molecular structure. The stabilization energy, E(2), associated with these delocalizations provides a quantitative measure of these effects.

Table 1: Illustrative NBO Analysis for a Generic Donor-Acceptor Thiophene System (Note: This table is illustrative, as specific data for this compound is not publicly available. The values are based on typical findings for similar aromatic systems.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (Phenyl Ring) | π* (Thiophene Ring) | > 20 | π-π* Conjugation |

| π (Thiophene Ring) | π* (Phenyl Ring) | > 15 | π-π* Conjugation |

| LP (Oxygen) | π* (Phenyl Ring) | > 5 | n-π* Interaction |

This table illustrates the types of charge transfer interactions that would be quantified by an NBO analysis of this compound, leading to a comprehensive picture of its electronic landscape.

Topological Analysis (ELF, LOL, RDG) for Chemical Bonding Characteristics

Topological analysis of the electron density provides a detailed map of chemical bonding and non-covalent interactions within a molecule. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. They provide a clear, visual representation of the molecule's covalent structure and the spatial arrangement of its electron pairs.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. This is achieved by plotting the RDG against the electron density, signed by the second eigenvalue of the Hessian matrix of the electron density. This method allows for the visualization of interaction regions in real space.

For this compound, ELF and LOL analyses would delineate the covalent bonds within the thiophene and phenyl rings, as well as the C-O bonds of the methoxy group. The RDG analysis would be crucial for understanding the weak intramolecular interactions that dictate the molecule's preferred conformation, such as potential hydrogen bonds involving the methoxy group or steric interactions between the two aromatic rings. These analyses are performed using specialized software that interprets the output of quantum chemical calculations.

Electronic Excitation Energies and Nonlinear Optical Properties Prediction

The interaction of a molecule with light is governed by its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict electronic excitation energies, which correspond to the absorption of light in the UV-Visible spectrum. A critical parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is often associated with higher reactivity and can be indicative of interesting optical properties.

Nonlinear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor architectures, tend to exhibit large NLO responses. The key parameter for second-order NLO materials is the first hyperpolarizability (β). Chalcone derivatives containing thiophene and methoxyphenyl groups have been investigated for their NLO properties, and have shown significant second harmonic generation (SHG) efficiencies.

For this compound, the methoxyphenyl group can act as an electron donor and the thiophene ring as part of the π-conjugated bridge. This structure suggests potential for NLO activity. Computational studies would aim to calculate the static and dynamic first hyperpolarizability to predict its NLO response.

Table 2: Predicted Electronic and NLO Properties for a Generic Aryl-Thiophene System (Note: This table is illustrative, as specific data for this compound is not publicly available. The values are based on typical findings for similar aromatic systems.)

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap (ΔE) | 3-5 eV | Indicates chemical stability and reactivity. |

| Maximum Absorption Wavelength (λmax) | 250-350 nm | Corresponds to the main electronic transition. |

| First Hyperpolarizability (β) | 10⁻³⁰ - 10⁻²⁷ esu | Quantifies the second-order NLO response. |

These predicted values would be essential for evaluating the potential of this compound in optoelectronic applications.

Quantum Chemical Computations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation barriers. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For thiophene derivatives, various reaction mechanisms have been studied computationally, including oxidation, polymerization, and substitution reactions. For example, the mechanism of autopolymerization of 2-bromo-3-methoxythiophene (B13090750) has been investigated, revealing a multi-step process involving the formation of hydrogen bromide as a catalyst. Such studies provide crucial information for designing synthetic routes and understanding polymer formation.

In the context of this compound, quantum chemical computations could be used to explore a variety of reactions. For instance, the mechanism of electrophilic substitution on the thiophene or phenyl ring could be elucidated, predicting the most likely sites of reaction and the associated energy barriers. The study of its oxidation or degradation pathways would also be of significant interest, particularly for applications in materials science where long-term stability is crucial. These calculations would typically involve locating the transition state structures and calculating the Gibbs free energies of reaction to determine the most favorable mechanistic pathways.

Chemical Derivatization and Functionalization Strategies of 2 3 Methoxyphenyl Thiophene

Introduction of Additional Functional Groups onto the Thiophene (B33073) Ring